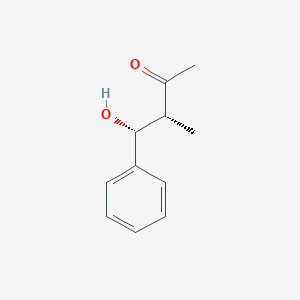
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is a chemical compound with a unique structure that includes a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- can be achieved through a condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method ensures the formation of the dioxolane ring with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and environmental friendliness of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- has several scientific research applications:
Polymer Chemistry: It is used as a monomer for the synthesis of polylactic acid (PLA), a biodegradable polymer.
Green Solvents: This compound serves as a green solvent in various chemical reactions, offering an eco-friendly alternative to traditional solvents.
Catalysis: It is employed in organocatalysis, where it acts as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- involves its ability to form stable intermediates during chemical reactions. The dioxolane ring provides a unique environment that stabilizes transition states, facilitating various reactions. The compound’s molecular targets and pathways include interactions with acids and bases, leading to the formation of acetal bridges and other stable structures .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-5-phenyl-: This compound has a phenyl group instead of a methylene group, leading to different chemical properties and applications.
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is structurally similar but lacks the methylene group, affecting its reactivity and applications.
Uniqueness
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is unique due to its specific structure, which includes both a tert-butyl group and a methylene group. This combination provides distinct reactivity and stability, making it valuable in specialized applications such as green solvents and polymer synthesis.
Propiedades
Número CAS |
216433-23-7 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-tert-butyl-2-methyl-5-methylidene-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H14O3/c1-6-7(10)12-9(5,11-6)8(2,3)4/h1H2,2-5H3 |
Clave InChI |
DNRSEDYAXNDNKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=C)C(=O)O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
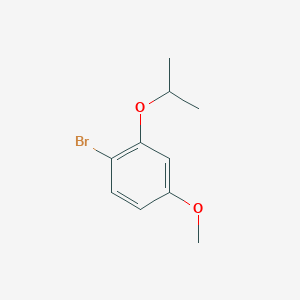
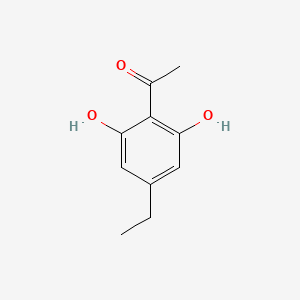
![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
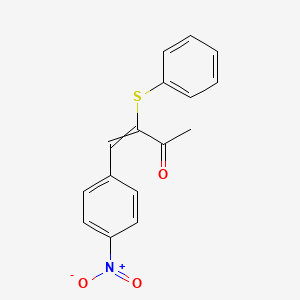
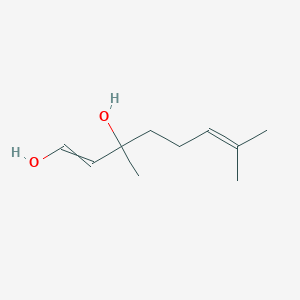
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
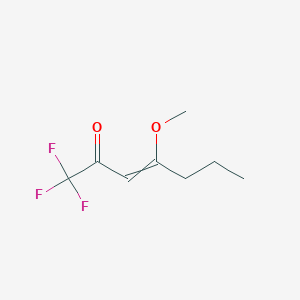
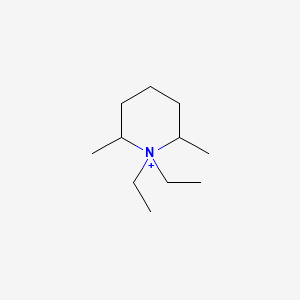
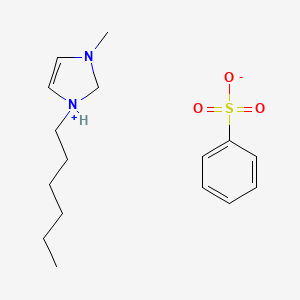
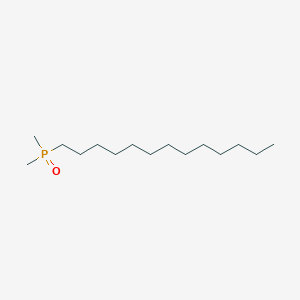
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
